molecular formula C19H21N3O2 B14590626 N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide CAS No. 61479-57-0

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide

Cat. No.: B14590626
CAS No.: 61479-57-0
M. Wt: 323.4 g/mol
InChI Key: UJXHPRSHDGHTHY-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features an indole ring system substituted with a benzyloxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases and kinases, leading to the modulation of gene expression and cell cycle regulation. These interactions can result in the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Biological Activity

N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide (commonly referred to as HIOC) is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and cannabinoid receptor modulation. This article delves into the biological activity of HIOC, summarizing key findings from various studies, including its mechanisms of action, protective effects in neurodegenerative models, and its interactions with cannabinoid receptors.

Chemical Structure and Properties

HIOC is classified as an indole derivative with a molecular formula of C20H22N2O3C_{20}H_{22}N_2O_3 and a molecular weight of approximately 338.40 g/mol. The compound's structure incorporates a benzyloxy group, which contributes to its biological activity.

Cannabinoid Receptor Interaction

Research indicates that HIOC functions as an agonist for the CB1 receptor, which is primarily located in the central nervous system. This receptor plays a crucial role in modulating neurotransmitter release and has been implicated in various physiological processes, including pain sensation, mood regulation, and appetite control. The activation of CB1 receptors by HIOC suggests potential applications in treating conditions such as chronic pain and anxiety disorders .

Neuroprotective Effects

A notable study investigated the protective effects of HIOC on retinal ganglion cells (RGCs) in a mouse model of optic nerve crush. Mice were treated with HIOC before and after inducing optic nerve injury. The results demonstrated that HIOC treatment significantly reduced RGC loss compared to control groups, indicating its potential as a neuroprotective agent. Specifically, the study reported an approximately 80% loss of RGCs in untreated mice, while HIOC treatment preserved a substantial number of these cells (P < 0.05) .

Case Studies and Experimental Results

StudyMethodologyKey Findings
Optic Nerve Crush Model Adult C57BL/6 mice were injected intraperitoneally with HIOC (50 mg/kg) three times weekly before and after optic nerve injury.Significant preservation of RGCs post-injury compared to PBS controls; suggests neuroprotective properties .
CB1 Receptor Binding In vitro assays measuring binding affinity to CB1 receptors.Confirmed strong binding affinity, supporting its role as a CB1 agonist .

Pharmacological Applications

The dual action of HIOC as a CB1 agonist and a neuroprotective agent opens avenues for its use in treating various conditions:

  • Chronic Pain Management : By modulating pain pathways through CB1 receptor activation.
  • Neurodegenerative Diseases : Potential applications in conditions like glaucoma or other forms of retinal degeneration due to its protective effects on RGCs.
  • Mental Health Disorders : Possible benefits in anxiety and depression management through endocannabinoid system modulation.

Properties

CAS No.

61479-57-0

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-amino-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C19H21N3O2/c20-11-19(23)21-9-8-15-12-22-18-7-6-16(10-17(15)18)24-13-14-4-2-1-3-5-14/h1-7,10,12,22H,8-9,11,13,20H2,(H,21,23)

InChI Key

UJXHPRSHDGHTHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(=O)CN

Origin of Product

United States

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